Cas no 36725-26-5 (4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid)
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
- 3-(4-acetamidobenzoyl)-butyric acid
- 3-(4-ACETAMIDOBENZOYL)BUTYRIC ACID
- 3-(p-Acetamidobenzoyl)-buttersaeure
- 3-p-Acetamidobenzoyl-Buttersaeure
- AGN-PC-002XMH
- AK138291
- KB-177891
- 36725-26-5
- OLJROCDVDZVLNU-UHFFFAOYSA-N
- SCHEMBL10423673
- DTXSID50565053
- DB-099416
- 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoicacid
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- Inchi: 1S/C13H15NO4/c1-8(7-12(16)17)13(18)10-3-5-11(6-4-10)14-9(2)15/h3-6,8H,7H2,1-2H3,(H,14,15)(H,16,17)
- InChI Key: OLJROCDVDZVLNU-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(=CC=1)NC(C)=O)C(C)CC(=O)O
Computed Properties
- Exact Mass: 249.10010796g/mol
- Monoisotopic Mass: 249.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 83.5Ų
Experimental Properties
- Density: 1.255
- Boiling Point: 539.322 °C at 760 mmHg
- Flash Point: 279.972 °C
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115352-1g |
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid |
36725-26-5 | 95% | 1g |
$441.10 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734582-1g |
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid |
36725-26-5 | 98% | 1g |
¥2863.00 | 2024-05-16 | |
| Crysdot LLC | CD12078207-1g |
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid |
36725-26-5 | 95+% | 1g |
$491 | 2024-07-24 |
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Suppliers
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid
Professional Introduction to 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic Acid (CAS No. 36725-26-5)
4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid, with the chemical formula C12H13NO3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its structural uniqueness and potential applications in drug development. The presence of both an acetamido group and a carboxylic acid moiety makes it a versatile intermediate for synthesizing various pharmacologically active molecules.
The compound's molecular structure, characterized by a phenyl ring substituted with an acetamido group at the para position and a methyl-substituted α-keto acid backbone, suggests multiple avenues for chemical modification. These structural features enable the compound to serve as a precursor in the synthesis of more complex molecules, including potential therapeutic agents targeting neurological and inflammatory disorders.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as Alzheimer's and Parkinson's. The acetamido group in 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid is particularly noteworthy, as it is known to enhance binding affinity to certain biological targets. This property has led researchers to explore its potential as a scaffold for designing new drugs that can interact with specific enzymes or receptors involved in these neurodegenerative conditions.
Moreover, the α-keto acid moiety in the compound's structure provides a reactive site for further functionalization. This reactivity has been exploited in various synthetic pathways, allowing chemists to introduce additional functional groups or side chains that can fine-tune the pharmacological properties of the resulting derivatives. Such modifications are crucial for optimizing drug candidates for better efficacy, selectivity, and pharmacokinetic profiles.
Recent studies have highlighted the compound's role in the synthesis of chiral molecules, which are essential in pharmaceuticals due to their enantioselective interactions with biological targets. The structural framework of 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid provides an excellent platform for generating enantiomerically pure compounds through asymmetric synthesis techniques. This approach has opened new doors for developing drugs with improved therapeutic outcomes and reduced side effects.
The compound's potential extends beyond its use as a synthetic intermediate. Preliminary in vitro studies have suggested that derivatives of this molecule may exhibit anti-inflammatory properties by inhibiting key pro-inflammatory cytokines. These findings are particularly exciting given the high prevalence of chronic inflammatory diseases worldwide. Further research is warranted to explore these bioactivities in greater detail and to identify optimal conditions for their therapeutic application.
In conclusion, 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS No. 36725-26-5) represents a promising candidate for further investigation in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable building block for synthesizing novel therapeutic agents targeting neurological and inflammatory disorders. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation drugs.
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